4-(2,5-dioxopyrrolidin-1-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
CAS No.: 330200-72-1
Cat. No.: VC6339564
Molecular Formula: C18H12N4O5S
Molecular Weight: 396.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 330200-72-1 |
|---|---|
| Molecular Formula | C18H12N4O5S |
| Molecular Weight | 396.38 |
| IUPAC Name | 4-(2,5-dioxopyrrolidin-1-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C18H12N4O5S/c23-15-7-8-16(24)21(15)11-3-1-10(2-4-11)17(25)20-18-19-13-6-5-12(22(26)27)9-14(13)28-18/h1-6,9H,7-8H2,(H,19,20,25) |
| Standard InChI Key | YIKXLZPWOJGGNG-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Introduction
The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a complex organic molecule that has garnered attention for its potential therapeutic applications. It is a derivative of benzamide, incorporating additional functionalities from benzothiazole and pyrrolidine moieties. This unique structure enhances its biological activity and reactivity.
Synthesis and Chemical Transformations
The synthesis of such compounds typically involves multiple steps, including condensation reactions and functional group modifications. Industrial production may involve optimization techniques like temperature control and solvent selection to achieve high purity.
3.1. Chemical Transformations
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Oxidation: Potassium permanganate can be used as an oxidizing agent.
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Reduction: Sodium borohydride is suitable for reduction reactions.
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Substitution: Various nucleophiles can be employed for substitution reactions.
Biological Activity and Potential Applications
The mechanism of action involves interactions with specific molecular targets, potentially influencing biochemical pathways. The benzothiazole moiety may engage with enzymes or receptors, while the nitro group can participate in redox reactions.
4.1. Therapeutic Potential
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Antimicrobial or Antiparasitic Activity: Compounds with similar structures have shown activity against various pathogens.
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Inflammatory Response Modulation: The nitro group could contribute to redox reactions, potentially affecting inflammatory pathways.
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